molecular formula C5H10O4 B1613025 2-Methoxyethyl methyl carbonate CAS No. 35466-86-5

2-Methoxyethyl methyl carbonate

Cat. No.: B1613025
CAS No.: 35466-86-5
M. Wt: 134.13 g/mol
InChI Key: FREKRUMBUWKLPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methoxyethyl methyl carbonate is an organic compound with the molecular formula C5H10O4. It is a carbonate ester derived from methoxyethanol and methanol. This compound is known for its use as a solvent and an intermediate in various chemical reactions, particularly in the field of lithium-ion battery electrolytes .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methoxyethyl methyl carbonate can be synthesized through the reaction of methoxyethanol with dimethyl carbonate in the presence of a catalyst. The reaction typically occurs under mild conditions, with temperatures ranging from 60°C to 80°C. The process involves transesterification, where the methoxyethanol reacts with dimethyl carbonate to form this compound and methanol as a byproduct .

Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts such as sodium methoxide or potassium carbonate can enhance the reaction rate and yield. The product is then purified through distillation to remove any unreacted starting materials and byproducts .

Chemical Reactions Analysis

Types of Reactions: 2-Methoxyethyl methyl carbonate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Hydrolysis: Methoxyethanol and methanol.

    Transesterification: Various carbonate esters depending on the alcohol used.

    Reduction: Methoxyethanol and methanol.

Mechanism of Action

The primary mechanism of action of 2-methoxyethyl methyl carbonate in lithium-ion batteries involves its role as a solvent in the electrolyte. It facilitates the dissociation of lithium salts, allowing for efficient ion transport between the anode and cathode. The strong interactions between the solvent molecules and lithium ions enhance the overall conductivity of the electrolyte .

Comparison with Similar Compounds

Uniqueness: 2-Methoxyethyl methyl carbonate is unique due to its combination of low viscosity and high dielectric constant, which makes it particularly effective in enhancing the performance of lithium-ion batteries. Its ability to form stable carbonate linkages also makes it valuable in polymer chemistry .

Properties

IUPAC Name

2-methoxyethyl methyl carbonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O4/c1-7-3-4-9-5(6)8-2/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FREKRUMBUWKLPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00632608
Record name 2-Methoxyethyl methyl carbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00632608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35466-86-5
Record name 2-Methoxyethyl methyl carbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00632608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methoxyethyl methyl carbonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methoxyethyl methyl carbonate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
2-Methoxyethyl methyl carbonate
Reactant of Route 3
Reactant of Route 3
2-Methoxyethyl methyl carbonate
Reactant of Route 4
Reactant of Route 4
2-Methoxyethyl methyl carbonate
Reactant of Route 5
Reactant of Route 5
2-Methoxyethyl methyl carbonate
Reactant of Route 6
Reactant of Route 6
2-Methoxyethyl methyl carbonate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.